molecular formula C16H13NO3 B13028693 4-Benzyloxy-1H-indole-7-carboxylic aicd

4-Benzyloxy-1H-indole-7-carboxylic aicd

Cat. No.: B13028693
M. Wt: 267.28 g/mol
InChI Key: RMRZDXJACFOJMP-UHFFFAOYSA-N
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Description

4-Benzyloxy-1H-indole-7-carboxylic acid is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, making them crucial in medicinal chemistry

Preparation Methods

The synthesis of 4-Benzyloxy-1H-indole-7-carboxylic acid typically involves several steps, starting from commercially available indole derivatives. One common method includes the protection of the indole nitrogen, followed by selective functionalization at the 4-position to introduce the benzyloxy group. The carboxylic acid group is then introduced at the 7-position through various synthetic routes, such as Friedel-Crafts acylation or Vilsmeier-Haack reaction . Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of specific catalysts and solvents.

Chemical Reactions Analysis

4-Benzyloxy-1H-indole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

4-Benzyloxy-1H-indole-7-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxy-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

4-Benzyloxy-1H-indole-7-carboxylic acid can be compared with other indole derivatives, such as:

The uniqueness of 4-Benzyloxy-1H-indole-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

4-phenylmethoxy-1H-indole-7-carboxylic acid

InChI

InChI=1S/C16H13NO3/c18-16(19)13-6-7-14(12-8-9-17-15(12)13)20-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,18,19)

InChI Key

RMRZDXJACFOJMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C=CNC3=C(C=C2)C(=O)O

Origin of Product

United States

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